

# CLR1404 for broad-spectrum cancer imaging

and therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |
|----------------------|-----------|-----------|--|--|
| Compound Name:       | EM 1404   |           |  |  |
| Cat. No.:            | B15574688 | Get Quote |  |  |

An In-depth Technical Guide to CLR1404: A Broad-Spectrum Cancer-Targeted Theranostic Agent

### Introduction

CLR1404, chemically known as 18-(p-iodophenyl)octadecyl phosphocholine, is a novel, broad-spectrum, cancer-targeted agent developed for both imaging and therapeutic applications.[1][2] As a phospholipid ether (PLE) analog, it serves as a versatile delivery vehicle for radioisotopes. [1][3] When labeled with iodine-124 (1241), it functions as a positron emission tomography (PET) imaging agent; when labeled with iodine-131 (1311), it acts as a targeted radiotherapeutic.[4][5] Its unique mechanism allows for selective uptake and prolonged retention in a wide array of malignant cells, including cancer stem cells, while clearing relatively quickly from healthy tissues, creating a favorable therapeutic window.[1][3] This document provides a comprehensive technical overview of CLR1404, summarizing key preclinical and clinical data, experimental protocols, and the underlying mechanism of action.

### **Core Mechanism of Action**

The tumor selectivity of CLR1404 is primarily attributed to its high affinity for lipid rafts, which are specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids.[1] Cancer cells, and particularly cancer stem cells, are characterized by a significantly higher abundance of these lipid rafts compared to normal, healthy cells.[1][3] It is hypothesized that these lipid rafts act as portals for CLR1404 to enter the cancer cell.[3]



## Foundational & Exploratory

Check Availability & Pricing

Once inside the cell, CLR1404 cannot be metabolized and eliminated by malignant cells, leading to its accumulation and long-term retention.[3] Non-malignant cells, in contrast, are able to metabolize and clear the compound.[3] As an anti-tumor alkylphospholipid, CLR1404 also exhibits intrinsic cytotoxic effects by interfering with key cell survival pathways. Preclinical studies have shown that CLR1404 treatment leads to a dose-dependent inhibition of Akt phosphorylation, a critical node in the PI3K/Akt/mTOR signaling pathway, which ultimately induces apoptosis in cancer cells.[1][2][6]





Click to download full resolution via product page

CLR1404 mechanism of action.



## **Preclinical Data Summary**

CLR1404 has demonstrated broad-spectrum, cancer-selective uptake and retention in over 60 preclinical tumor models.[7][8] Both non-radioactive and radio-iodinated versions have shown significant anti-cancer effects in vitro and in vivo across various malignancies, including neuroblastoma, pediatric solid tumors, and head and neck cancer.[4][6][9]

**In Vitro Efficacy** 

| Parameter                  | Finding                                                                                 | Cancer Type(s) | Reference |
|----------------------------|-----------------------------------------------------------------------------------------|----------------|-----------|
| Selective Uptake           | 6.8 to 13.5-fold higher uptake in neuroblastoma cells compared to normal primary cells. | Neuroblastoma  | [6]       |
| Effective<br>Concentration | ≥ 15 µM led to<br>significantly lower<br>tumor cell viability at<br>24 hours.           | Neuroblastoma  | [6][10]   |
| Apoptosis Induction        | Dose-dependent apoptosis confirmed by caspase 3/7 assays.                               | Neuroblastoma  | [2][10]   |
| Signaling Inhibition       | Dose-dependent inhibition of Akt phosphorylation.                                       | General Cancer | [1]       |

## In Vivo Efficacy (Xenograft Models)



| Parameter                                   | Dosage                                                       | Outcome                                                                        | Cancer Type(s)                                                           | Reference  |
|---------------------------------------------|--------------------------------------------------------------|--------------------------------------------------------------------------------|--------------------------------------------------------------------------|------------|
| Tumor Growth<br>Inhibition                  | 10 mg/kg and 30<br>mg/kg (IV, once<br>weekly for 7<br>weeks) | Significant inhibition of tumor growth rate (P<0.001) compared to control.     | Neuroblastoma                                                            | [2][6][10] |
| Tumor Uptake<br>( <sup>124</sup> I-CLR1404) | N/A (Imaging)                                                | Peak uptake of<br>4.51 to 7.44<br>%ID/g at 48-144<br>hours post-<br>injection. | Pediatric Solid Tumors (Neuroblastoma, Rhabdomyosarc oma, Ewing Sarcoma) | [9]        |
| Toxicity                                    | 10 mg/kg and 30<br>mg/kg                                     | No drug-related<br>hematotoxicity or<br>other noticeable<br>adverse effects.   | Neuroblastoma                                                            | [2][10]    |
| Combination<br>Therapy                      | <sup>131</sup> I-CLR1404 +<br>External Beam<br>Radiation     | Greater tumor<br>growth inhibition<br>than radiation<br>alone.                 | Head and Neck<br>Cancer                                                  | [4]        |

## **Clinical Data Summary**

CLR1404, radiolabeled with either <sup>124</sup>I for imaging or <sup>131</sup>I for therapy, has been evaluated in multiple Phase 1 and Phase 2 clinical trials for a variety of cancers, including advanced solid tumors, glioblastoma, and multiple myeloma.[5][11][12]

## **Pharmacokinetics (Phase 1, Advanced Solid Tumors)**

Data from a Phase 1 study where patients received a single 370 MBq intravenous injection of <sup>131</sup>I-CLR1404.[8][13][14]



| Parameter      | Mean Value (± SD)    | Unit             |
|----------------|----------------------|------------------|
| Cmax           | 72.2 (±11.5)         | ng/mL            |
| t½ (half-life) | 822 (±101)           | hours            |
| AUC(0-t)       | 15753 (±3598)        | ng·hr/mL         |
| AUC(0-144)     | 3420 (±574)          | ng·hr/mL         |
| λz             | 0.000855 (±0.000112) | hr <sup>-1</sup> |

Clinical Trials for Imaging (124I-CLR1404)

| Trial Phase     | Indication   | Key Objectives & Findings                                                                                                                                                                                                                                | Reference |
|-----------------|--------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Phase 2         | Glioblastoma | Determine optimal dose (5 or 7.5 mCi) and imaging time points.[15] Compared PET efficacy with standard MRI.[12] Studies suggested specificity in malignant tumor uptake and potential to distinguish true tumor progression from pseudoprogression. [12] | [12][15]  |
| Phase 1 (Human) | Brain Tumors | Injected with 2 to 5 mCi. Showed avid uptake in 12 of 16 patients with high tumor-to-background contrast and no significant uptake in normal brain areas.[7]                                                                                             | [7]       |



## Clinical Trials for Therapy (131-CLR1404)



| Trial Phase                   | Indication               | Dosing<br>Regimen                               | Key Outcomes<br>& Findings                                                                                                                                                                                                              | Reference       |
|-------------------------------|--------------------------|-------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------|
| Phase 1a<br>(Dosimetry)       | Advanced Solid<br>Tumors | Single 370 MBq<br>(10 mCi) IV<br>injection.     | Well tolerated; no severe adverse events. An administered activity of ~740 MBq (20 mCi) was predicted to deliver the target dose of 400 mSv to the bone marrow.[8][13] [14]                                                             | [8][13][14][16] |
| Phase 1b (Dose<br>Escalation) | Advanced Solid<br>Tumors | Starting dose of<br>12.5 mCi/m²,<br>escalating. | Dose-limiting toxicities (DLTs) at ≥31.25 mCi/m² were Grade 4 thrombocytopeni a and neutropenia.[11] [17] 4 of 10 patients showed stable disease for up to 6 months.[17] SPECT imaging confirmed selective tumor accumulation. [11][17] | [11][17][18]    |



| Phase 1 (Proof-<br>of-Concept) | Multiple<br>Myeloma | Dose escalation starting at 12.5 mCi/m², with and without dexamethasone. | To evaluate safety, tolerability, and therapeutic activity (overall response rate, time to progression).[3] [5] Granted orphan drug designation by the FDA for this indication.[5][19] | [3][5][20] |
|--------------------------------|---------------------|--------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------|
|                                |                     |                                                                          | indication.[5][19]                                                                                                                                                                     |            |

# Experimental Protocols Preclinical In Vivo Xenograft Model Protocol

This protocol outlines a typical therapeutic efficacy study in a mouse model.[2][6][10]





Click to download full resolution via product page

Workflow for a preclinical xenograft study.



- Cell Culture and Xenograft Induction: Human cancer cell lines (e.g., neuroblastoma) are cultured. A suspension of these cells is then injected subcutaneously into the flank of immunocompromised mice (e.g., nude or NSG mice).[6][10]
- Tumor Growth and Group Assignment: Tumors are allowed to grow to a specified volume. Mice are then randomly assigned to treatment groups, such as a vehicle control and different dose levels of CLR1404 (e.g., 10 mg/kg and 30 mg/kg).[2][10]
- Treatment and Monitoring: The assigned treatment is administered intravenously, typically once a week for a period of several weeks (e.g., 7 weeks).[2][10] During this period, tumor volume is measured twice weekly using calipers.[10] Animal health, including body weight and signs of toxicity, is closely monitored. Peripheral blood samples may be collected at various time points for complete blood counts to assess hematotoxicity.[2][10]
- In Vivo Imaging (Optional): To confirm tumor-selective uptake, a cohort of mice may be administered <sup>124</sup>I-CLR1404 and undergo small-animal PET/CT imaging at specified time points.[9][10]
- Data Analysis: Tumor growth rates between the different treatment groups and the control group are statistically compared to determine therapeutic efficacy.[6]

## **Phase 1 Clinical Trial Protocol (Therapy)**

This protocol describes a typical Phase 1 dose-escalation study for <sup>131</sup>I-CLR1404 in patients with advanced solid tumors.[17][18]





Click to download full resolution via product page

Workflow for a Phase 1 clinical trial.



- Patient Enrollment: Patients with relapsed or refractory advanced solid malignancies who
  meet all eligibility criteria are enrolled in the study.[17][18]
- Thyroid Protection: To protect the thyroid from uptake of free radioactive iodine, patients begin taking thyroid protection medication (e.g., potassium iodide) 24 hours before the first injection of the study drug and continue for a specified period.[18]
- Dosimetric Phase: Each patient first receives a low, single dosimetric dose (e.g., 5 mCi) of <sup>131</sup>I-CLR1404.[18] Whole-body planar scans and/or SPECT/CT imaging are performed at multiple time points post-injection (e.g., Day 0, 1, 2, 3, and 6) to assess the biodistribution and calculate radiation dose estimates for critical organs, particularly the bone marrow.[14] [18]
- Therapy Phase: If the biodistribution is confirmed as normal and expected, the patient proceeds to the therapy phase 1-2 weeks later.[17] A single therapeutic dose is administered via intravenous infusion. The first cohort of patients receives the lowest starting dose (e.g., 12.5 mCi/m²).[18]
- Safety Monitoring and DLT Assessment: Patients are closely monitored for adverse events and toxicity for at least 56 days.[18] Dose-limiting toxicities (DLTs) are defined, and their incidence within a cohort determines if the dose is safe.[17]
- Dose Escalation: If the initial dose is well-tolerated by the first cohort, a new cohort of
  patients is enrolled to receive the next, higher dose level according to the study's doseescalation algorithm. This continues until the maximum tolerated dose (MTD) is determined.
  [17][18]
- Outcome Assessment: Secondary objectives include evaluating the pharmacokinetic profile and assessing any anti-tumor activity through standard imaging criteria.[17][18]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. benchchem.com [benchchem.com]
- 2. Tumor-selective anti-cancer effects of the synthetic alkyl phosphocholine analog CLR1404 in neuroblastoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellectar Biosciences gets FDA green light for multiple myeloma clinical study | Drug Discovery News [drugdiscoverynews.com]
- 4. Therapeutic combination of radiolabeled CLR1404 with external beam radiation in head and neck cancer model systems PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellectar Biosciences Initiates Proof-of-Concept Trial of I-131-CLR1404 in Multiple Myeloma :: Cellectar Biosciences, Inc. (CLRB) [cellectar.com]
- 6. Tumor-selective anti-cancer effects of the synthetic alkyl phosphocholine analog CLR1404 in neuroblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 7. auntminnie.com [auntminnie.com]
- 8. A Phase 1 Study of 131I-CLR1404 in Patients with Relapsed or Refractory Advanced Solid Tumors: Dosimetry, Biodistribution, Pharmacokinetics, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Pharmacokinetics and Dosimetry Studies of 124I/131I-CLR1404 for Treatment of Pediatric Solid Tumors in Murine Xenograft Models PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A Phase 1, Multi-Center, Open-Label, Dose-Escalation Study of 131I-CLR1404 in Subjects with Relapsed or Refractory Advanced Solid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cellectar Announces Initiation of Phase II Imaging Trial With I-124-CLR1404 in Patients With Newly Diagnosed or Recurrent Glioblastoma :: Cellectar Biosciences, Inc. (CLRB) [cellectar.com]
- 13. A Phase 1 Study of 131I-CLR1404 in Patients with Relapsed or Refractory Advanced Solid Tumors: Dosimetry, Biodistribution, Pharmacokinetics, and Safety | PLOS One [journals.plos.org]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. researchgate.net [researchgate.net]
- 17. ascopubs.org [ascopubs.org]



- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Cellectar Biosciences Granted Orphan Designation for I-131-CLR1404 for the Treatment of Multiple Myeloma :: Cellectar Biosciences, Inc. (CLRB) [cellectar.com]
- 20. ashpublications.org [ashpublications.org]
- To cite this document: BenchChem. [CLR1404 for broad-spectrum cancer imaging and therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574688#clr1404-for-broad-spectrum-cancerimaging-and-therapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com